N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c1-2-23-15-7-10(5-6-20-15)16(22)21-14(9-19)12-4-3-11(17)8-13(12)18/h3-8,14H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHKCTWANMBJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyano Group:
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via electrophilic aromatic substitution reactions using difluorobenzene derivatives.
Formation of the Ethoxypyridine Carboxamide Moiety: This step involves the reaction of ethoxypyridine with carboxylic acid derivatives under appropriate conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research demonstrated that this compound effectively inhibited the growth of breast and lung cancer cells in vitro, suggesting its potential as a therapeutic agent against these malignancies .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of specific signaling pathways. It has been observed to inhibit key enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) . Additionally, the compound's ability to interact with DNA and RNA suggests a dual mechanism involving both genotoxic and nongenotoxic pathways.
Neuropharmacology
Potential in Treating Neurological Disorders
There is emerging evidence that this compound may have neuroprotective properties. Preliminary studies have indicated its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of these disorders .
Case Studies
In animal models, administration of this compound resulted in significant improvements in cognitive function and motor coordination compared to control groups. These findings suggest that this compound could be a candidate for further development as a neuroprotective agent .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Another significant application of this compound is its antimicrobial activity. Studies have shown that the compound exhibits broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics .
Mechanism of Action Against Microbes
The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes within microbial cells. This dual action not only enhances its effectiveness but also reduces the likelihood of resistance development among pathogens .
Summary of Research Findings
| Application Area | Key Findings | Implications |
|---|---|---|
| Medicinal Chemistry | Inhibits cancer cell proliferation | Potential therapeutic agent for cancer treatment |
| Neuropharmacology | Neuroprotective effects observed in animal models | Possible treatment for neurodegenerative diseases |
| Antimicrobial Properties | Broad-spectrum activity against various bacteria | Candidate for new antibiotic development |
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and difluorophenyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide ()
- Structural Differences: Replaces the ethoxy-pyridine group with a fused oxazolo-pyridine system. Substitutes the cyano-(2,4-difluorophenyl)methyl group with a 4-fluoro-2-methylphenyl and 2-furyl moiety.
- Functional Implications: The furyl group may engage in π-π stacking, while the oxazolo-pyridine system could reduce conformational flexibility compared to the ethoxy-pyridine backbone. Reduced fluorine content (mono- vs. di-fluoro) may lower lipophilicity and alter target binding .
N-(2-(tert-Butyl)phenyl)-4'-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide ()
- Structural Differences: Features a biphenyl carboxamide core with bulky tert-butyl and methoxy substituents. Lacks fluorine atoms and the cyano group.
- Methoxy substitution may improve solubility but reduce metabolic stability compared to the cyano group .
Key Comparative Data
| Parameter | Target Compound | N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-... | N-(2-(tert-Butyl)phenyl)-4'-methoxy-... |
|---|---|---|---|
| Molecular Weight (g/mol) | ~345.3 | ~379.4 | ~507.6 |
| LogP (Predicted) | 2.8 | 3.1 | 4.5 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 5 | 6 | 5 |
| Fluorine Atoms | 2 | 1 | 0 |
Research Findings and Implications
Binding Affinity Predictions
- Computational docking studies (e.g., AutoDock Vina ) suggest the target compound’s cyano group enhances interactions with polar residues in kinase ATP-binding pockets, outperforming analogs lacking this moiety.
- The 2,4-difluorophenyl group shows higher predicted binding energy (-9.2 kcal/mol) compared to mono-fluoro analogs (-8.5 kcal/mol) in silico models .
Metabolic Stability
- Cyano-containing derivatives generally exhibit slower hepatic clearance in vitro due to resistance to cytochrome P450 oxidation, a trait absent in methoxy-substituted analogs .
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 270.25 g/mol
- IUPAC Name : this compound
The presence of the cyano group and difluorophenyl moiety suggests potential reactivity and biological interactions that merit investigation.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses in target organisms.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for pharmaceutical development.
- Antitumor Activity : Some studies have indicated that it may inhibit tumor cell proliferation, although further research is necessary to elucidate the specific pathways involved.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of the compound:
Case Studies
- Antimicrobial Efficacy : A case study evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.
- Cancer Cell Line Studies : In another study involving various cancer cell lines, the compound exhibited selective cytotoxicity towards MCF-7 cells compared to normal fibroblasts, suggesting a favorable therapeutic index.
- Toxicological Assessment : A toxicity assessment revealed that at therapeutic doses, the compound did not exhibit significant adverse effects on liver and kidney function in animal models, indicating its safety for further development.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- In Vivo Studies : Evaluating efficacy and safety in animal models to support potential clinical applications.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes and purification methods for N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the 2,4-difluorophenyl moiety. A key step is the formation of the cyano-methyl bridge, followed by coupling with 2-ethoxypyridine-4-carboxylic acid. Microwave-assisted synthesis (140°C, 2 hours in DMF) has been effective for similar carboxamide derivatives, improving reaction efficiency and yield . Purification often employs silica gel chromatography (e.g., CombiFlash systems) and HPLC (≥98% purity validation) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Structural confirmation requires a combination of:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., ethoxy group at pyridine-C2, difluorophenyl protons).
- X-ray Crystallography: Resolve bond lengths and angles (e.g., C-CN bond ~1.46 Å, pyridine ring planarity) .
- Mass Spectrometry: Confirm molecular weight (exact mass: ~345.3 g/mol).
Q. What biological assays are suitable for initial pharmacological evaluation?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases (IC determination).
- Cell Viability Assays: Use MTT or ATP-luciferase in cancer cell lines (e.g., HeLa, MCF-7).
- Lipophilicity Measurement: LogP via shake-flask method or computational tools (difluorophenyl enhances lipophilicity) .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) optimize target-binding predictions?
Methodological Answer:
- Grid Generation: Define binding pockets using receptor PDB files (e.g., kinases).
- Scoring Function: AutoDock Vina’s improved scoring reduces false positives vs. AutoDock 4 .
- Multithreading: Accelerate docking runs (8-core CPU reduces time by ~10x). Validate top poses with MD simulations (RMSD <2.0 Å).
Q. How should researchers address contradictions in biological activity data?
Methodological Answer:
- Replicate Assays: Control for batch-to-batch compound variability (e.g., purity via HPLC).
- Structural Analog Comparison: Compare with N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide to isolate substituent effects .
- Binding Affinity Reassessment: Use SPR or ITC for direct measurement (avoid indirect assay artifacts).
Q. What structure-activity relationship (SAR) insights exist for the difluorophenyl moiety?
Methodological Answer:
- Fluorine Substitution: 2,4-Difluorophenyl enhances metabolic stability vs. non-fluorinated analogs.
- Electron-Withdrawing Effects: CN group increases electrophilicity, affecting target interactions.
- Comparative Data: Replace difluorophenyl with 4-chlorophenyl to assess potency shifts (e.g., IC changes >10-fold in kinase assays) .
Q. What experimental strategies elucidate target interaction mechanisms?
Methodological Answer:
- Photoaffinity Labeling: Incorporate a photoreactive group (e.g., diazirine) to crosslink target proteins.
- Cryo-EM or X-ray Co-crystallography: Resolve compound-protein complexes (resolution ≤3.0 Å).
- Kinetic Studies: Use stopped-flow spectroscopy to measure binding rates (k/k).
Q. How can researchers assess compound stability under physiological conditions?
Methodological Answer:
- pH Stability Testing: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
- Plasma Stability: Use human plasma (37°C, 1 hour) to assess esterase susceptibility (ethoxy group).
- Thermal Analysis: DSC/TGA to determine melting point (mp >150°C suggests solid-state stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
